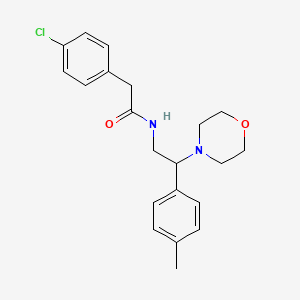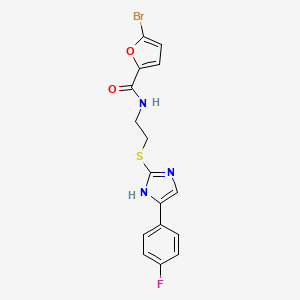
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C7H6F3NO2SLi It is known for its unique structural features, which include a lithium ion coordinated to a pyridine ring substituted with methyl, trifluoromethyl, and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from pyridine derivatives.
Sulfonation: The pyridine derivative undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 2-position of the pyridine ring.
Lithiation: The sulfonated product is then treated with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinate or sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate.
Substitution: 3-methyl-5-(trifluoromethyl)pyridine-2-thiol.
科学研究应用
Chemistry
In organic synthesis, Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and sulfonate groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable starting material for drug design.
Industry
In the materials science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can impart desirable characteristics such as increased thermal stability and resistance to degradation.
作用机制
The mechanism by which Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonate group can influence solubility and distribution within biological systems.
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 3-methyl-4-(trifluoromethyl)pyridine-2-sulfinate
- Lithium(1+) ion 3-methyl-5-(difluoromethyl)pyridine-2-sulfinate
- Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfonate
Uniqueness
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. The trifluoromethyl group at the 5-position and the sulfonate group at the 2-position create a distinct electronic environment that can be exploited in various chemical reactions and applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound in research and industry.
属性
IUPAC Name |
lithium;3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S.Li/c1-4-2-5(7(8,9)10)3-11-6(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMZZHICNFKRF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1S(=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/new.no-structure.jpg)
![3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2593954.png)
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole](/img/structure/B2593956.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2593963.png)

![1-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2593967.png)



